molecular formula C20H20FN3O2S B2786123 (E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile CAS No. 885186-79-8

(E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile

Cat. No.: B2786123
CAS No.: 885186-79-8
M. Wt: 385.46
InChI Key: VDPUBXUSFFVKBS-HMMYKYKNSA-N
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Description

(E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 4-(4-fluorophenyl)piperazine moiety, a privileged scaffold frequently employed in the design of biologically active molecules . This specific pharmacophore is recognized for its ability to contribute to potent interactions with various enzymatic targets and receptors within the central nervous system and beyond . For instance, derivatives containing the 4-fluorobenzylpiperazine group have been investigated as potent inhibitors of enzymes like tyrosinase , while other piperazine-based compounds have been explored for their binding affinity to the dopamine transporter (DAT) as potential therapeutics for psychostimulant use disorders . The integration of the electron-withdrawing tosyl (p-toluenesulfonyl) group and the acrylonitrile function in an (E)-configuration further enhances the molecular complexity, making it a versatile intermediate for further chemical transformations. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules or as a candidate for screening in proprietary drug discovery programs. Its structure offers potential for interactions with a diverse range of biological targets, and its physicochemical properties can be fine-tuned for optimal pharmacokinetic profiles. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-16-2-8-19(9-3-16)27(25,26)20(14-22)15-23-10-12-24(13-11-23)18-6-4-17(21)5-7-18/h2-9,15H,10-13H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPUBXUSFFVKBS-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting tyrosinase, an enzyme implicated in hyperpigmentation disorders. This article explores its biological activity, synthesizing findings from various studies, and includes data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group and a tosylacrylonitrile moiety. Its molecular formula is C19H19F1N2O2SC_{19}H_{19}F_{1}N_{2}O_{2}S with a molecular weight of approximately 364.44 g/mol.

Tyrosinase Inhibition

Tyrosinase (TYR) is a key enzyme in the biosynthesis of melanin. Inhibition of this enzyme is a therapeutic strategy for treating skin hyperpigmentation disorders. Research indicates that compounds with similar structures to this compound may exhibit significant inhibitory effects on TYR.

  • Inhibitory Potency : A related compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, demonstrated an IC50 value of 0.18 μM, indicating potent inhibition compared to the standard kojic acid (IC50 = 17.76 μM) . This suggests that derivatives of the piperazine moiety are promising candidates for tyrosinase inhibition.
  • Mechanism of Action : Kinetic studies have shown that certain piperazine derivatives act as competitive inhibitors of TYR, affecting the enzyme's diphenolase activity. The binding mode has been analyzed through docking studies, which suggest that these compounds effectively occupy the active site of TYR .

Study on Analogous Compounds

A study focused on various piperazine derivatives found that modifications to the aromatic tail significantly influenced inhibitory activity against TYR. For instance, compounds with additional electron-withdrawing groups exhibited enhanced potency due to increased binding affinity .

CompoundStructureIC50 (μM)Remarks
Compound 26Structure0.18Highly potent inhibitor
Kojic AcidStructure17.76Standard reference

Additional Biological Activities

Beyond tyrosinase inhibition, preliminary studies have suggested potential anti-cancer properties associated with similar piperazine derivatives. These compounds have shown promise in various cancer cell lines, although specific data on this compound remains limited.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “(E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile” with structurally related compounds from the literature, focusing on synthetic yields, physicochemical properties, and substituent effects.

Table 1: Comparison of Key Parameters for Piperazine Derivatives

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, δ ppm) Reference
3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10a) Cinnoline 4-Fluorophenyl, methyl 72 168–170 7.85 (d, J=8.5 Hz, aromatic H)
6-Fluoro-3-(4-(4-fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10b) Cinnoline 4-Fluorophenyl, methyl, 6-F 68 172–174 7.92 (d, J=8.3 Hz, aromatic H)
This compound Acrylonitrile 4-Fluorophenyl, tosyl N/A* N/A* Predicted: 7.6–8.2 (aromatic H)

Key Observations:

Core Structure Differences: The cinnoline derivatives (10a, 10b) feature a bicyclic aromatic system, which enhances rigidity and planarity compared to the acrylonitrile core of the target compound. This difference likely influences solubility and electronic properties, such as absorption/emission profiles.

Synthetic Yields: Cinnoline derivatives (e.g., 10a, 10b) were synthesized in moderate yields (68–72%) via nucleophilic substitution reactions using halogenated precursors and piperazine derivatives .

Spectroscopic Properties: In cinnoline analogs, aromatic protons in the ¹H-NMR spectrum appear between δ 7.85–7.92 ppm, consistent with electron-withdrawing fluorine substituents. For the target compound, the tosyl group’s electron-withdrawing nature may further deshield aromatic protons, shifting signals upfield (predicted δ 7.6–8.2 ppm) .

Substituent Effects: The 4-fluorophenyl group is common across all compounds, contributing to metabolic stability and receptor binding in bioactive molecules. However, the acrylonitrile-tosyl combination in the target compound may confer unique reactivity, such as susceptibility to nucleophilic attack at the cyano group or participation in Michael addition reactions.

Research Findings and Implications

Physicochemical Trends: Melting points for cinnoline derivatives (168–174°C) suggest high crystallinity due to aromatic stacking. The target compound’s melting point is expected to be lower due to reduced aromaticity and increased conformational flexibility. The tosyl group’s sulfonyl moiety may enhance thermal stability compared to halogenated cinnolines .

Synthetic Challenges: The acrylonitrile core’s linear structure might complicate purification compared to planar cinnoline derivatives. Chromatographic methods optimized for polar compounds (e.g., silica gel with ethyl acetate/hexane) would be critical.

Potential Applications: While cinnoline derivatives are explored for antimicrobial and anticancer activity, the target compound’s tosyl-acrylonitrile structure could make it a candidate for protease inhibition or as a Michael acceptor in drug design.

Q & A

Q. Analytical validation :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥95% purity thresholds .
  • Structural confirmation :
    • NMR : 1^1H and 13^13C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and acrylonitrile signals (δ 6.5–7.5 ppm) .
    • X-ray crystallography : Single-crystal diffraction (e.g., Enraf–Nonius CAD-4 diffractometer) for absolute configuration determination .

Basic: How is the crystal structure of this compound determined, and what software tools are employed?

Answer:
Crystallographic workflow :

Data collection : Use a fine-focus sealed tube X-ray source with graphite monochromators (e.g., Enraf–Nonius CAD-4). Absorption corrections (ψ scans) minimize intensity errors (Tmin/Tmax = 0.975/0.992) .

Structure solution : Direct methods via SHELXS/SHELXD for phase determination .

Refinement : SHELXL for least-squares refinement (R-factor ≤ 0.063, wR ≤ 0.160) with anisotropic displacement parameters for non-H atoms .

Q. Software :

  • SHELX suite : SHELXL for small-molecule refinement; SHELXPRO for macromolecular interfaces .
  • Validation : PLATON for symmetry checks and CCDC deposition .

Advanced: How to resolve discrepancies in spectroscopic data between computational predictions and experimental results?

Answer:
Methodological steps :

Benchmark computational models : Compare DFT (e.g., B3LYP/6-311+G(d,p)) with experimental NMR/IR data. Adjust basis sets for fluorophenyl and piperazine moieties .

Dynamic effects : Account for conformational flexibility (e.g., piperazine chair-flipping) using molecular dynamics simulations (AMBER/CHARMM).

Experimental replication : Re-run spectroscopy under controlled conditions (e.g., anhydrous DMSO for NMR) to exclude solvent artifacts .

Case study : Discrepancies in 19^19F NMR shifts may arise from crystal packing effects, resolved via X-ray data correlation .

Advanced: What strategies optimize the compound’s solubility for in vitro pharmacological assays without altering its activity?

Answer:
Approaches :

  • Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility while minimizing cytotoxicity .
  • Prodrug modification : Introduce transient hydrophilic groups (e.g., phosphate esters) on the tosyl or acrylonitrile moieties .
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) to enhance aqueous dispersion .

Validation : Monitor solubility via UV-vis spectroscopy and confirm activity retention via receptor-binding assays (e.g., dopamine transporter inhibition) .

Advanced: How to analyze binding interactions with dopamine transporters using computational modeling?

Answer:
Protocol :

Docking studies : Use AutoDock Vina to model interactions between the compound’s piperazine/fluorophenyl groups and DAT active sites (PDB: 4XP4).

Molecular dynamics : Simulate binding stability (50 ns trajectories) to assess hydrogen bonding (e.g., piperazine N–H with Asp79) and π-π stacking (fluorophenyl vs. Phe155) .

Free energy calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG ≤ −30 kJ/mol indicates strong binding) .

Experimental correlation : Validate with radioligand displacement assays (e.g., 3^3H-WIN 35,428) .

Advanced: Addressing contradictions in biological activity across studies—methodological considerations.

Answer:
Root causes :

  • Stereochemical variability : Ensure enantiomeric purity (e.g., chiral HPLC) to exclude inactive (Z)-isomers .
  • Receptor heterogeneity : Validate target specificity across cell lines (e.g., HEK293 vs. CHO cells expressing human vs. rodent DAT) .
  • Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and incubation times (≥60 mins) .

Q. Resolution framework :

Meta-analysis : Pool data from ≥3 independent studies using random-effects models.

Dose-response curves : Re-evaluate EC50/IC50 values with nonlinear regression (GraphPad Prism) .

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